molecular formula C26H48O16 B7796381 n-Octyl 3,6-Di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside

n-Octyl 3,6-Di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside

Cat. No.: B7796381
M. Wt: 616.6 g/mol
InChI Key: CMQKGONXPQXZKM-UHFFFAOYSA-N
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Description

n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside (CAS 140147-36-0, C₂₆H₄₈O₁₆, MW 616.65) is a synthetic trisaccharide derivative widely utilized in glycobiology research. Its structure comprises a β-D-mannopyranoside core with α-D-mannopyranosyl residues at the 3- and 6-positions, linked to an n-octyl aglycone. This compound mimics natural oligomannose structures found in glycoproteins and glycolipids, enabling studies on carbohydrate-protein interactions, enzyme specificity (e.g., glycosyltransferases and glycosidases), and cellular recognition processes . It serves as a critical acceptor substrate for N-acetylglucosaminyltransferase-I (GnT-I), with a reported KM of 585 µM, and is instrumental in diagnosing congenital muscular dystrophies linked to glycosylation defects .

Properties

IUPAC Name

2-[[3,5-dihydroxy-6-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48O16/c1-2-3-4-5-6-7-8-37-25-22(36)23(42-26-21(35)19(33)16(30)13(10-28)40-26)17(31)14(41-25)11-38-24-20(34)18(32)15(29)12(9-27)39-24/h12-36H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQKGONXPQXZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

β-Mannosidic Linkage Formation via 1-O-Alkylation

The foundational synthesis, first reported by Kaur and Hindsgaul, employs 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-α,β-D-mannopyranose with octyl iodide under basic conditions. This step establishes the β-mannosidic linkage, a challenge due to the steric hindrance of the axial hydroxyl group. Key features include:

  • Reagents : Octyl iodide, tetra-O-acetyl-mannopyranose, sodium hydride (NaH).

  • Conditions : Anhydrous dimethylformamide (DMF), 0°C to room temperature, 12–24 hours.

  • Yield : ~60–70% for the alkylated intermediate.

The acetyl-protecting groups are subsequently removed via Zemplén deacetylation (NaOMe/MeOH), yielding octyl β-D-mannopyranoside.

Regioselective Glycosylation with Acetobromomannose

The second critical step involves glycosylation of the unprotected octyl β-D-mannopyranoside using acetobromomannose as the donor:

  • Mechanism : Limiting acetobromomannose ensures regioselective glycosylation at the 3- and 6-positions of the mannose core.

  • Catalyst : Silver triflate (AgOTf) or N-iodosuccinimide (NIS) activates the bromine leaving group.

  • Yield : 40–50% for the trisaccharide product.

Modern Methodologies and Optimizations

Trichloroacetimidate Donor Strategy

A refined approach by Hindsgaul et al. replaces acetobromomannose with mannosyl trichloroacetimidate donors , enhancing stereocontrol and reducing side reactions:

  • Glycosylation : Unprotected octyl β-D-mannopyranoside reacts with 3,4,6-tri-O-benzyl-α-D-mannopyranosyl trichloroacetimidate under BF₃·Et₂O catalysis.

  • Deprotection : Hydrogenolysis (H₂/Pd-C) removes benzyl groups, yielding the target compound.

  • Advantages : Higher regioselectivity (3,6-di-O-glycosylation) and improved yields (54–60%).

Intramolecular Aglycon Delivery (IAD)

Barresi and Hindsgaul developed a stereoselective method using intramolecular aglycon delivery to bypass β-mannoside formation challenges:

  • Mixed Acetal Formation : A thiomannoside donor forms a mixed acetal with the octyl aglycon.

  • Activation : NIS/4-methyl-di-tert-butylpyridine (4-Me-DTBP) promotes thioglycoside activation and β-linkage formation.

  • Yield : 50–70% with complete β-stereocontrol.

Catalytic and Protecting Group Innovations

Rhenium-Catalyzed Glycosylation

Recent work explores oxo-rhenium complexes (e.g., ReOCl₃(PPh₃)₂) for stereoselective glycosylation:

  • Conditions : Dichloromethane, −40°C, 24 hours.

  • Outcome : α-Selectivity for furanosides, but β-selectivity achievable with mannopyranose donors.

Temporary Protecting Groups

  • Benzyl vs. Acetyl Groups : Benzyl protection (e.g., 3,4,6-tri-O-benzyl-mannose) simplifies purification but requires hydrogenolysis. Acetyl groups offer easier deprotection (Zemplén) but lower regioselectivity.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (hexane/EtOAc gradients) isolates intermediates.

  • HPLC : Reverse-phase C18 columns (MeOH/H₂O) purify the final trisaccharide.

Spectroscopic Validation

  • NMR : Key signals include δ 4.58–5.34 ppm (anomeric protons) and δ 100–102 ppm (C-1 carbons).

  • Mass Spectrometry : ESI-MS confirms m/z 617.3 [M+H]⁺.

Comparative Analysis of Methods

MethodKey ReagentsConditionsYield (%)StereocontrolReference
1-O-AlkylationOctyl iodide, NaHDMF, 0°C–RT60–70Moderate
AcetobromomannoseAgOTf, acetobromomannoseCH₂Cl₂, RT40–50High
TrichloroacetimidateBF₃·Et₂O, trichloroacetimidateCH₂Cl₂, −20°C54–60Excellent
Intramolecular AglyconNIS, 4-Me-DTBPCH₂Cl₂, 0°C–RT50–70Complete β

Applications in Glycobiology

The trisaccharide serves as:

  • GnT-I Acceptor : Kₘ = 585 µM for N-acetylglucosaminyltransferase-I.

  • Glycan Microarray Probe : Detects lectin binding specificities.

  • Liposome Conjugate : Phospholipid derivatives enable membrane protein studies .

Chemical Reactions Analysis

Reaction Conditions and Optimization

Key parameters influencing synthesis efficiency include:

  • Activators : N-Iodosuccinimide (NIS) and silver triflate (AgOTf) are critical for activating the thioglycoside donor .

  • Solvent : Dichloromethane (CH₂Cl₂) at 0°C, warming to room temperature .

  • Base : Addition of 4-methyl-di-t-butyl pyridine (4-Me-DTBP) enhances yields by preventing acetal decomposition .

Reaction ParameterValue
Activator Equivalents5 equivalents (NIS/AgOTf)
TemperatureStart at 0°C, warm to RT overnight
Base5 equivalents of 4-Me-DTBP

Stereochemical Control

The synthesis employs intramolecular aglycon delivery (IAD) to ensure stereochemical fidelity:

  • β-Linkage Formation : The anomeric coupling constant (J₁,₂) in the β-mannosidic linkage is <1 Hz , confirming β-configuration via gated 13{}^{13}C NMR .

  • α-Linkage Formation : Glycosylation yields α-D-mannopyranosyl linkages, validated by 1{}^{1}H NMR coupling constants (1.8–1.3 Hz ) .

β-Mannopyranoside Formation

ParameterValue (β-Linkage)Value (α-Linkage)
1{}^{1}H NMR (H-1)4.58–4.92 ppm5.31–5.36 ppm
13{}^{13}C NMR (C-1')100.0–101.6 ppm99.6–101.2 ppm
Coupling Constant (J₁,₂)<1 Hz>170 Hz

Trisaccharide Formation

Parameterβ-Trisaccharideα-Trisaccharide
1{}^{1}H NMR (H-1)4.68–4.89 ppm5.27–5.34 ppm
13{}^{13}C NMR (C-1')100.0–101.0 ppm100.3–101.1 ppm
Yield69% (2 steps)Not reported

Limitations and Challenges

  • Yield Reduction : Steric hindrance in trisaccharide formation leads to lower yields (e.g., 51% for disaccharides vs. 69% for simpler structures) .

  • Side Reactions : Extended reaction times increase competing processes like benzylidene formation .

Scientific Research Applications

Biochemical Assays

n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside serves as an acceptor substrate for the enzyme N-acetylglucosaminyltransferase-1. This enzyme is crucial for the biosynthesis of glycoproteins and glycolipids, which play significant roles in cell signaling and recognition processes .

Case Study: N-acetylglucosaminyltransferase-1 Activity Assay

  • Objective: To assess the enzymatic activity of N-acetylglucosaminyltransferase-1 using n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside as an acceptor.
  • Methodology: The assay involves incubating the enzyme with the glycoside and measuring the transfer of N-acetylglucosamine to the substrate.
  • Findings: The compound demonstrated effective substrate characteristics, enabling precise measurement of enzymatic activity.

Glycobiology Studies

The compound is utilized in glycobiology to study the interactions between carbohydrates and proteins. Its structure allows researchers to explore how glycosylation affects protein function and stability.

Case Study: Protein-Glycan Interactions

  • Objective: Investigate how glycosylation impacts protein folding and stability.
  • Methodology: Use n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside to modify proteins in vitro.
  • Findings: Altered glycosylation patterns resulted in significant changes in protein stability and activity, highlighting the importance of carbohydrate structures in biological systems.

Drug Delivery Systems

Due to its amphiphilic nature, n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside is being explored as a component in drug delivery systems. Its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs.

Case Study: Micellar Drug Delivery

  • Objective: Assess the efficacy of n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside in delivering hydrophobic drugs.
  • Methodology: Formulate micelles using the compound and load them with a model hydrophobic drug.
  • Findings: The micelles significantly improved drug solubility and cellular uptake compared to conventional formulations.

Antimicrobial Activity

Research indicates that glycosides can exhibit antimicrobial properties. Studies are ongoing to evaluate the effectiveness of n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside against various pathogens.

Case Study: Antimicrobial Efficacy Testing

  • Objective: Test the antimicrobial activity of n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside against bacterial strains.
  • Methodology: Conduct disk diffusion assays with different concentrations of the compound.
  • Findings: Preliminary results suggest notable inhibition zones against specific bacterial strains, indicating potential as a natural antimicrobial agent.

Mechanism of Action

The mechanism of action of n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside involves its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The compound acts as a substrate or inhibitor for glycosidases and glycosyltransferases, influencing the synthesis and degradation of glycans. This interaction can modulate various biological pathways, including cell signaling and immune response.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Methyl 3,6-di-O-mannoside Acylated Derivative ()
Molecular Weight 616.65 504.48 798.92 (Compound 4)
Solubility Sparingly in water Highly water-soluble Soluble in organic solvents
Melting Point 111–114°C Not reported Oily consistency (non-crystalline)
Key Application GnT-I assays Lectin crystallography Antimicrobial screens

Table 2: Enzymatic Parameters

Compound Enzyme KM (µM) Vmax
n-Octyl 3,6-di-O-mannoside GnT-I 585 0.12 nmol/min
4-Nitrophenyl mannopyranoside α-Mannosidase 220 8.4 µmol/min

Biological Activity

n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside is a complex glycoside that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound features a hydrophobic octyl group linked to two α-D-mannopyranosyl units and a β-D-mannopyranoside core, making it relevant in various biological interactions, particularly in the realm of glycosylation processes.

Chemical Structure and Properties

  • Molecular Formula : C26H48O16
  • Molecular Weight : 616.65 g/mol
  • Structural Features :
    • Contains two α-D-mannopyranosyl units.
    • The hydrophobic octyl group enhances membrane permeability and interaction with lipid environments.

Enzymatic Interactions

  • N-Acetylglucosaminyltransferase-1 (GnT-1) Activity :
    • n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside acts as an acceptor substrate for GnT-1, an enzyme crucial for glycoprotein biosynthesis. This interaction suggests that the compound may influence glycosylation patterns in cells, which are vital for proper cellular signaling and adhesion .
  • Mannosyltransferase Activity :
    • The compound has been shown to serve as an acceptor for mannosyltransferases, enzymes that transfer mannose residues to various substrates. This activity is significant in the context of cellular communication and immune responses .

Lectin Binding

Due to its mannoside structure, n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside can interact with various lectins—proteins that specifically bind carbohydrates. Such interactions are critical in processes like cell-cell recognition and pathogen recognition:

  • Specificity : The dual mannose units enhance binding affinity to certain lectins compared to other glycosides lacking such structures .
  • Case Study : Research on concanavalin A (a well-known lectin) demonstrated that binding occurs through specific carbohydrate epitopes, indicating the potential for this compound to modulate lectin-mediated biological activities .

Applications in Research

n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside is utilized in various experimental contexts:

  • Drug Delivery Systems : Its amphiphilic nature allows it to be explored as a carrier for drug delivery, particularly in targeting cells that express specific lectins .
  • Biochemical Assays : The compound serves as a substrate in assays designed to study glycosyltransferase activities, providing insights into enzyme mechanisms and substrate specificity .

Summary of Research Findings

Study Focus Findings
Enzymatic ActivityActs as an acceptor for GnT-1; influences glycoprotein biosynthesis
Lectin BindingEnhanced interaction with lectins due to structural features; potential implications in cell signaling
Drug Delivery PotentialInvestigated for use in targeted drug delivery systems

Q & A

Q. What is the structural significance of n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside in glycobiology studies?

This compound is a synthetic trisaccharide featuring a central β-D-mannopyranoside core with α-D-mannopyranosyl residues at the 3- and 6-positions, linked to an n-octyl aglycone. Its structure mimics natural oligomannose motifs found in N-linked glycoproteins, making it a critical tool for probing mannose-specific lectin interactions and glycosylation pathways . The n-octyl chain enhances solubility in aqueous buffers while maintaining micelle-forming properties, useful in membrane protein studies .

Q. How is this compound synthesized, and what purification methods ensure structural fidelity?

Synthesis involves sequential glycosylation steps using protected mannose derivatives. For example, benzyl or acetyl groups protect hydroxyl positions during coupling, followed by deprotection via hydrogenolysis or hydrolysis. Key intermediates (e.g., methyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside) are coupled with activated donors like thioglycosides under N-iodosuccinimide (NIS) and silver triflate catalysis . Purification employs silica chromatography and reverse-phase C18 cartridges, with final characterization via ESI-MS and NMR to confirm regiochemistry and anomeric configuration .

Q. What experimental systems are appropriate for studying its interactions with lectins?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are primary methods. SPR measures real-time binding kinetics (e.g., kon/koff) to immobilized lectins like concanavalin A (ConA), while ITC quantifies thermodynamic parameters (ΔH, ΔS) . Competition assays using methyl α-D-mannopyranoside as a monosaccharide control help validate specificity .

Advanced Research Questions

Q. How does the multivalency of this compound enhance lectin binding affinity, and how can this be quantified?

The 3,6-branched mannose residues create a multivalent display, enabling simultaneous engagement with multiple lectin subunits. Thermodynamic studies show that binding to ConA yields a ΔH of -14.4 kcal/mol, 60-fold stronger than monosaccharides, due to cooperative interactions across extended binding sites . To quantify multivalency, compare stoichiometry (n) and binding constants (Ka) via ITC or SPR with monovalent analogs (e.g., methyl α-D-mannopyranoside) .

Q. How to resolve contradictions in binding data between synthetic analogs and natural glycans?

Discrepancies often arise from differences in spatial presentation or flexibility. For instance, synthetic trimannosides may show higher affinity than natural N-linked glycans due to restricted conformational freedom. Address this by:

  • Conducting molecular dynamics simulations to compare flexibility .
  • Using glycan microarrays to test binding against diverse lectins .
  • Incorporating spacer groups (e.g., hexyl chains) to mimic natural glycan mobility .

Q. What advanced techniques elucidate its role in glycosylation pathway studies?

Stable isotope labeling (e.g., ¹³C at C6 of mannose) allows tracking metabolic incorporation into glycoproteins via LC-MS/MS . Enzymatic assays with α-mannosidases or glycosyltransferases (e.g., GnT-I) can assess its inhibitory/activatory effects using fluorogenic substrates (e.g., 4-methylumbelliferyl mannosides) . Cryo-EM may visualize its interaction with ER chaperones like calnexin .

Q. How to optimize experimental design for comparative studies with derivatives (e.g., acetylated or benzylated analogs)?

  • Synthetic Strategy : Introduce functional groups (e.g., propargyl or allyl) for click chemistry-based conjugation .
  • Binding Assays : Use SPR with normalized immobilization levels to compare Ka values. For example, benzylated derivatives may show reduced affinity due to steric hindrance .
  • Thermodynamic Profiling : Compare ΔH/ΔS ratios to dissect enthalpic (hydrogen bonding) vs. entropic (flexibility) contributions .

Q. What methodological challenges arise in structural analysis, and how are they addressed?

Anomeric configuration and regiochemistry require high-resolution ¹H/¹³C NMR (e.g., NOESY for spatial proximity) and ESI-MS/MS for fragmentation patterns . For crystallography, co-crystallization with lectins (e.g., ConA) at low pH (4.5–5.5) enhances crystal formation .

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